1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . A commonly used synthetic strategy involves the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C .
Molecular Structure Analysis
The InChI code for 1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrobromide, a related compound, is 1S/C10H13NO.BrH/c1-7-10-6-9 (12)3-2-8 (10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H
.
Scientific Research Applications
Anticancer Applications
- Derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, are explored for their potential as anticancer agents. These compounds have shown cytotoxicity against breast cancer cell lines, highlighting their promising role in cancer therapy (Redda, Gangapuram, & Ardley, 2010).
Catalytic Asymmetric Synthesis
- The compound is a key scaffold in the synthesis of C1-chiral tetrahydroisoquinolines. These chiral scaffolds are significant in asymmetric catalysis and are found in various natural products with a wide range of bioactivities (Liu et al., 2015).
Inhibition of Phenylethanolamine N-Methyltransferase
- Derivatives of 1,2,3,4-tetrahydroisoquinoline have been studied as inhibitors of phenylethanolamine N-methyltransferase (PNMT), demonstrating potential for selective inhibition (Grunewald, Dahanukar, Teoh, & Criscione, 1999).
Antifungal and Contraceptive Activities
- Novel tetrahydroisoquinolines with both antifungal and contraceptive activities have been synthesized, providing precursor structures for developing new contraceptives with antifungal activities (Rong-mei, 2006).
C(1)-Functionalization
- The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines is an area of interest in medicinal chemistry, with these derivatives acting as precursors for various biologically active alkaloids (Kaur & Kumar, 2020).
Analgesic and Anti-Inflammatory Effects
- Some derivatives have shown pronounced analgesic and anti-inflammatory effects, potentially useful as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity Studies
- A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed significant local anesthetic activity and varying degrees of acute toxicity. These compounds are being investigated for their potential as drug candidates with reduced toxicity (Azamatov et al., 2023).
Synthesis Techniques
- Novel synthesis methods for tetrahydroisoquinolines, including the 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide derivatives, have been developed, facilitating the creation of a wide range of such compounds (Ajao & Bird, 1985).
Therapeutic Applications in Patents
- Patented therapeutic applications of tetrahydroisoquinoline derivatives include cancer, malaria, central nervous system disorders, and cardiovascular and metabolic disorders. This highlights the broad spectrum of potential medicinal uses of these compounds (Singh & Shah, 2017).
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYSRGWJKMHOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459105 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide | |
CAS RN |
110192-19-3, 66393-01-9 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROBROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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